5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one
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Overview
Description
5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one is a heterocyclic compound that features an oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzyl hydrazine with ethyl chloroformate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to various reduced forms of the oxadiazole ring.
Scientific Research Applications
5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzyl alcohol
- Benzyl alcohol
- 1-(4-Aminobenzyl)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-[(4-aminophenyl)methyl]-3-ethyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-11(15)16-10(13-14)7-8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3 |
InChI Key |
GYMNHVWKHCTDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)OC(=N1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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